molecular formula C22H24FN5O2 B2824835 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021091-10-0

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2824835
CAS No.: 1021091-10-0
M. Wt: 409.465
InChI Key: WEIUJWOTQCOSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This urea derivative is characterized by a central phenylurea scaffold, substituted with a 3-fluoro-4-methylphenyl group and a 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl moiety. The presence of the pyrimidine ring, a common feature in many bioactive compounds, suggests potential for investigation as a kinase inhibitor . Researchers can utilize this compound as a key building block or a pharmacological probe to study signal transduction pathways, enzyme kinetics, and cellular proliferation mechanisms . Its structural features make it a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and following their institution's chemical hygiene plan.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-13(2)30-21-12-20(24-15(4)25-21)26-16-7-9-17(10-8-16)27-22(29)28-18-6-5-14(3)19(23)11-18/h5-13H,1-4H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIUJWOTQCOSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:

    Formation of the intermediate amine: The starting materials, 3-fluoro-4-methylaniline and 6-isopropoxy-2-methylpyrimidine-4-amine, are synthesized or obtained commercially.

    Coupling reaction: The intermediate amines are coupled using a suitable coupling reagent such as carbodiimide or a similar activating agent to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Optimization of temperature and pressure: Ensuring the reaction occurs at optimal temperatures and pressures to enhance the reaction rate and yield.

    Use of catalysts: Employing catalysts to increase the efficiency of the reaction.

    Purification techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.

    Materials Science: It may be investigated for its properties as a material for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table highlights structural differences and similarities with compounds from the evidence:

Compound Name/Identifier Key Substituents Therapeutic Target/Activity Reference(s)
Target Compound : 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea 3-Fluoro-4-methylphenyl; 6-isopropoxy-2-methylpyrimidin-4-ylamino Hypothetical kinase inhibition or antiplatelet activity (inferred from analogs) -
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl; pyrrole-2-carbonyl Antiplatelet aggregation (rabbit models)
Sorafenib (Nexavar®) Trifluoromethylphenyl; pyridinylcarbamate VEGFR/PDGFR kinase inhibitor (approved for renal/hepatic cancers)
Urea (7) from 4-Methoxyphenyl; pyrrole-2-carbonyl Inhibits platelet aggregation and arterial thrombosis in rabbits
1-(4-{methyl[2-({3-[(methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea Methylsulfonylmethylphenyl; pyrimidinylamino Kinase inhibition (VGFR2_HUMAN target noted)
Elubrixin (Clinical Trial) CNS-penetrant CXCR2 antagonist Phase II trials for multiple sclerosis

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : The 3-fluoro substituent could strengthen hydrogen bonding with target proteins, similar to trifluoromethyl groups in Sorafenib .
  • Metabolic Stability : Methyl and isopropoxy groups on the pyrimidine ring may slow oxidative metabolism compared to unsubstituted pyrimidines .

Hypothetical Target Engagement

  • Kinase Inhibition : The pyrimidine scaffold is common in kinase inhibitors (e.g., Sorafenib). The target compound’s pyrimidine substitutions may confer selectivity for specific kinases like VEGFR2 or PDGFR .
  • Antiplatelet Activity : Urea derivatives with aromatic substituents (e.g., Urea (7)) inhibit platelet aggregation via P2Y1 antagonism, suggesting the target compound could share this mechanism .

Biological Activity

The compound 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H28FN4O2\text{C}_{26}\text{H}_{28}\text{F}\text{N}_{4}\text{O}_{2}

This structure features a fluorinated aromatic ring, an isopropoxy group, and a pyrimidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research into similar urea derivatives has shown that they often exhibit various pharmacological activities such as:

  • Antitumor Activity : Many urea derivatives demonstrate potent inhibitory effects against cancer cell lines.
  • Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory pathways.
  • Antimicrobial Properties : Some derivatives show efficacy against bacterial and fungal infections.

Antitumor Activity

  • Mechanism of Action : Urea derivatives often inhibit key signaling pathways involved in tumor growth. For instance, compounds targeting the BRAF(V600E) mutation have shown promising results in preclinical studies .
  • Case Study : A study on related compounds indicated that modifications in the urea structure could enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Anti-inflammatory Activity

  • Inhibition of Cytokine Production : Research has demonstrated that certain urea derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Case Example : In a model of rheumatoid arthritis, administration of a related urea compound resulted in decreased joint inflammation and improved clinical scores.

Antimicrobial Properties

  • Broad Spectrum Activity : Similar compounds have been evaluated for their antimicrobial properties against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A derivative with structural similarities exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The presence of a fluorine atom at the 3-position enhances lipophilicity and may improve cellular uptake.
  • Pyrimidine Moiety : The incorporation of a pyrimidine ring has been linked to enhanced anti-cancer properties due to its ability to interact with various biological targets.

Data Tables

Biological ActivityMechanismReferences
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryCytokine modulation
AntimicrobialBroad-spectrum efficacy

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

Answer:
The synthesis typically involves sequential coupling of pyrimidine and urea precursors. Key steps include:

  • Pyrimidine-amino intermediate formation : React 6-isopropoxy-2-methylpyrimidin-4-amine with 4-nitrophenyl isocyanate, followed by reduction to generate the aniline derivative .
  • Urea bond formation : Couple the intermediate with 3-fluoro-4-methylphenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
  • Optimization parameters : Solvent polarity (acetonitrile/DMSO), temperature control (avoiding >50°C to prevent decomposition), and catalyst use (e.g., DMAP for urea bond stabilization) .

Advanced: How can researchers address contradictory bioactivity data in kinase inhibition assays?

Answer:
Contradictions may arise from assay variability (e.g., ATP concentrations, enzyme isoforms). Methodological strategies include:

  • Comparative profiling : Test against structural analogs (e.g., ethoxy vs. isopropoxy variants) to isolate substituent effects .
  • Cellular target engagement assays : Use NanoBRET or thermal shift assays to validate target binding in live cells .
  • Kinase panel screening : Expand testing to >50 kinases to identify off-target interactions that may explain discrepancies .

Basic: Which analytical techniques confirm structural integrity post-synthesis?

Answer:

  • 1H/13C NMR : Verify pyrimidine ring protons (δ 6.5–8.5 ppm) and urea NH signals (δ 9.5–10.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC purity : Ensure ≥95% purity using a C18 column (gradient: 10–90% acetonitrile in water) .

Advanced: What strategies improve solubility/bioavailability without compromising kinase activity?

Answer:

  • Prodrug modification : Introduce phosphate or PEG groups on the isopropoxy moiety to enhance aqueous solubility .
  • Co-solvent systems : Use cyclodextrin-based formulations (e.g., Captisol®) for in vivo studies .
  • SAR-guided substitution : Replace isopropoxy with morpholinoethoxy, balancing lipophilicity (clogP <3) and solubility (logS >−4) .

Basic: What biological targets are associated with this compound, and how are assays designed?

Answer:

  • Primary targets : Fibroblast growth factor receptors (FGFRs) due to structural homology with known pyrimidine-urea inhibitors .
  • Assay design :
    • Enzyme inhibition : Measure IC50 via ADP-Glo™ kinase assay (ATP = 1 mM) .
    • Cellular proliferation : Use MTT assays in FGFR-overexpressing cell lines (e.g., NCI-H1581) .

Advanced: How can SAR studies systematically identify critical functional groups?

Answer:

  • Substituent scanning : Synthesize analogs with modified alkoxy (ethoxy → tert-butoxy), methyl (→ trifluoromethyl), and fluorophenyl groups .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
  • Co-crystallization : Resolve X-ray structures with FGFR1 to map binding interactions (e.g., urea NH with kinase hinge region) .

Basic: What stability considerations apply for storage, and how are they assessed?

Answer:

  • Storage conditions : −20°C under argon, shielded from light to prevent urea bond hydrolysis .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products (e.g., free aniline) .

Advanced: What computational methods predict binding modes to kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina with FGFR1 crystal structure (PDB: 3RHX) to prioritize poses with urea H-bonding to Ala564 .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability .
  • Validation : Mutagenesis (e.g., Ala564→Val) to disrupt predicted interactions and measure activity loss .

Basic: How is compound purity validated for biological testing?

Answer:

  • Thresholds : ≥95% purity via HPLC (UV detection at 254 nm) .
  • Quantitative NMR : Integrate aromatic vs. aliphatic proton peaks to detect impurities .

Advanced: How to resolve discrepancies between in vitro and cellular activity?

Answer:

  • Permeability assessment : Use Caco-2 monolayers to measure Papp (target: >1×10⁻⁶ cm/s) .
  • Metabolite ID : LC-MS/MS to detect intracellular dealkylation of isopropoxy groups .
  • Target occupancy : Cellular thermal shift assay (CETSA) to confirm intracellular target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.